molecular formula C18H16F6N2OS B12836353 N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide CAS No. 339181-24-7

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide

Cat. No.: B12836353
CAS No.: 339181-24-7
M. Wt: 422.4 g/mol
InChI Key: VJJMUYPIUPWGNJ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with a carboxamide group, a sulfanyl group, and a phenyl ring with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an appropriate amine under controlled conditions.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Ring with Trifluoromethyl Groups: This step typically involves the use of trifluoromethylated phenyl derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites, while the sulfanyl group can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both trifluoromethyl and sulfanyl groups makes it particularly versatile in various chemical and biological contexts.

Properties

CAS No.

339181-24-7

Molecular Formula

C18H16F6N2OS

Molecular Weight

422.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methylpropylsulfanyl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16F6N2OS/c1-10(2)9-28-15-5-11(3-4-25-15)16(27)26-14-7-12(17(19,20)21)6-13(8-14)18(22,23)24/h3-8,10H,9H2,1-2H3,(H,26,27)

InChI Key

VJJMUYPIUPWGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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